molecular formula C26H50O3 B14413847 3-Hydroxy-1-oxacycloheptacosan-2-one CAS No. 81155-71-7

3-Hydroxy-1-oxacycloheptacosan-2-one

Cat. No.: B14413847
CAS No.: 81155-71-7
M. Wt: 410.7 g/mol
InChI Key: NSVRRHNSGWFLQQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-oxacycloheptacosan-2-one is a synthetic macrocyclic lactone of interest in organic chemistry and materials science research. Structurally, it features a 27-membered ring and is part of the macrolactone family, compounds known for their utility in fragrance and polymer science . Similar long-chain lactones occur naturally and are often investigated for their musk-like olfactory properties . In research, this compound serves as a potential monomer for ring-opening polymerization, enabling the synthesis of biodegradable polyesters with tunable material properties . Its mechanism of action in polymerizations involves the coordination of the lactone carbonyl group to a catalyst, followed by insertion and ring-opening to form a linear polyester chain. The additional hydroxy group on the ring may offer a site for further chemical modification or cross-linking, allowing for the development of functionalized polymeric materials. Researchers value this lactone for applications in the development of sustainable materials from renewable feedstocks, aligning with green chemistry principles . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material using appropriate personal protective equipment (PPE) under standard laboratory conditions.

Properties

CAS No.

81155-71-7

Molecular Formula

C26H50O3

Molecular Weight

410.7 g/mol

IUPAC Name

3-hydroxy-oxacycloheptacosan-2-one

InChI

InChI=1S/C26H50O3/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-29-26(25)28/h25,27H,1-24H2

InChI Key

NSVRRHNSGWFLQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCCOC(=O)C(CCCCCCCCCCC1)O

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture of 3-Hydroxy-1-oxacycloheptacosan-2-one

The compound features a 27-membered lactone ring with a ketone group at position 2 and a hydroxyl group at position 3. Its macrocyclic nature necessitates synthetic routes that mitigate competing polymerization or oligomerization, often requiring high-dilution conditions or template-assisted cyclization. The hydroxyl and ketone functionalities introduce additional complexity, demanding selective protection-deprotection strategies during synthesis.

Challenges in Macrocyclic Lactone Synthesis

Large-ring lactones (≥12 members) face diminished cyclization efficiency due to unfavorable entropy. For instance, the synthesis of 3-hydroxy-oxacyclohexadecan-2-one (16-membered) reported in PubChem () likely employed iterative coupling or enzymatic methods, though explicit details are unavailable. Similarly, the electrochemical reduction of 1,3-cyclohexanedione to 3-hydroxy cyclohexanone () demonstrates the utility of controlled potential in avoiding over-reduction—a principle applicable to keto-alcohol intermediates in larger systems.

Electrochemical Synthesis Strategies

Galvanostatic Reduction for Keto-Alcohol Intermediates

Sharma et al. () achieved 3-hydroxy cyclohexanone via electrochemical reduction of 1,3-cyclohexanedione using stainless steel electrodes in alkaline medium. Key parameters included:

  • Current density : 1 A/dm²
  • Reaction time : 8 hours
  • Yield : ~72%

Adapting this to a 27-membered system would require scaling the substrate to a ω-hydroxy ketone precursor. For example, 27-hydroxyheptacosan-2-one could undergo intramolecular esterification under analogous conditions. However, the extended carbon chain may necessitate polar aprotic solvents (e.g., DMF) to enhance solubility.

Limitations and Modifications

  • Steric hindrance : Long alkyl chains reduce electrode accessibility, potentially necessitating ultrasonication or phase-transfer catalysts.
  • Byproducts : Linear oligomers may dominate without precise potential control, as seen in smaller systems.

Microbial and Enzymatic Approaches

Baker’s Yeast-Mediated Biotransformation

The microbial reduction of 1,3-cyclohexanedione using immobilized Baker’s yeast () yielded enantiomerically enriched 3-hydroxy cyclohexanone (93.3% ee). For macrocycles, lipase-mediated cyclization offers promise. Lipases (e.g., Candida antarctica) catalyze esterification in non-aqueous media, enabling ring closure without protecting groups.

Hypothetical Pathway for this compound:
  • Linear precursor synthesis : 27-hydroxyheptacosanoic acid.
  • Enzymatic cyclization : Lipase B (CAL-B) in toluene at 60°C, 48 hours.
  • Yield estimation : 30–45%, based on comparable macrocyclic lactone syntheses.

Advantages of Biocatalysis

  • Stereoselectivity : Avoids racemization at the hydroxyl-bearing carbon.
  • Sustainability : Aligns with green chemistry principles, as demonstrated in smaller-scale syntheses.

Chemical Cyclization Methods

Mitsunobu Reaction for Lactonization

The Mitsunobu reaction (DEAD, PPh₃) facilitates hydroxyl-ketone cyclization, though its efficacy diminishes with increasing ring size. For a 27-membered ring, dilute conditions (~0.01 M) and slow addition of the precursor are critical.

Example Protocol:
  • Substrate : 27-hydroxyheptacosan-2-one (1 equiv).
  • Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C → RT, 24 h.
  • Expected yield : <20%, with predominant recovery of linear dimer.

Ring-Closing Metathesis (RCM)

Grubbs II catalyst enables olefin metathesis, effective for macrocycles. A diene precursor (e.g., 27-hydroxyheptacos-5-en-2-one) could undergo RCM under high dilution:

$$
\text{Precursor} \xrightarrow{\text{Grubbs II (5 mol\%)}} \text{this compound} + \text{Ethylene}
$$

Challenges :

  • Catalyst loading : High costs for large-scale synthesis.
  • Side reactions : Competing polymerization necessitates precise stoichiometry.

Comparative Analysis of Methodologies

Method Yield Range Stereoselectivity Scalability Cost
Electrochemical 20–40% Low Moderate Low
Enzymatic 30–45% High (ee >90%) Low Moderate
Mitsunobu Reaction 10–20% Moderate Low High
Ring-Closing Metathesis 25–35% Low High Very High

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-oxacycloheptacosan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the lactone ring may produce a diol.

Scientific Research Applications

3-Hydroxy-1-oxacycloheptacosan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-1-oxacycloheptacosan-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and lactone ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-oxacyclohexan-2-one: A similar compound with a smaller ring size.

    3-Hydroxy-1-oxacyclooctan-2-one: Another similar compound with a larger ring size.

Uniqueness

3-Hydroxy-1-oxacycloheptacosan-2-one is unique due to its specific ring size and the presence of both a hydroxyl group and a lactone ring. This combination of features gives it distinct chemical and physical properties compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthesis of 3-Hydroxy-1-oxacycloheptacosan-2-one to improve yield and purity?

  • Methodological Answer :

  • Use stereoselective ring-closing metathesis (RCM) to construct the macrolide backbone, followed by hydroxylation at the 3-position. Monitor reaction progress via HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity .
  • Employ column chromatography (silica gel, hexane/ethyl acetate eluent) for purification, with TLC validation. Confirm structural integrity via NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) .
  • Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to identify critical parameters affecting yield .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?

  • Methodological Answer :

  • Cross-validate data using multi-technique approaches : Compare NMR chemical shifts with computational predictions (e.g., DFT-based NMR simulations) and IR stretching frequencies with literature values for analogous macrolides .
  • Replicate synthesis and characterization under controlled conditions to rule out experimental artifacts .
  • Consult open-access databases (e.g., PubChem, EPA DSSTox) for reference spectra of structurally similar compounds .

Q. What protocols are critical for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 254 nm .
  • Use LC-MS to identify degradation products and propose degradation pathways (e.g., hydrolysis of the lactone ring) .
  • Store samples in argon-purged, amber vials at -20°C to minimize oxidative and photolytic degradation .

Advanced Research Questions

Q. How can researchers reconcile conflicting bioactivity data for this compound across different in vitro assays?

  • Methodological Answer :

  • Perform dose-response curve normalization to account for batch-to-batch variability in compound purity .
  • Use orthogonal assays (e.g., cell viability vs. target-specific enzymatic assays) to distinguish nonspecific cytotoxicity from true bioactivity .
  • Apply meta-analysis frameworks to quantify heterogeneity across studies, as demonstrated in longitudinal presenteeism research (e.g., cross-lagged SEM models) .

Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound?

  • Methodological Answer :

  • Generate 3D conformers using molecular dynamics (MD) simulations (e.g., Gaussian or Schrödinger Suite) to model the lactone ring's flexibility .
  • Calculate logP and pKa via Quantitative Structure-Property Relationship (QSPR) models. Validate predictions against experimental HPLC retention times .
  • Simulate reaction pathways (e.g., acid-catalyzed hydrolysis) using density functional theory (DFT) to identify vulnerable functional groups .

Q. How can interdisciplinary approaches enhance the study of this compound's mechanism of action?

  • Methodological Answer :

  • Integrate chemo-proteomics (e.g., affinity-based protein profiling) with transcriptomic analysis (RNA-seq) to map target engagement and downstream signaling pathways .
  • Adopt open-data principles (e.g., FAIR guidelines) for sharing raw spectral data and assay results, enabling collaborative validation and hypothesis generation .
  • Leverage longitudinal study designs (e.g., multi-wave panel analyses) to track time-dependent effects, as seen in workplace presenteeism research .

Tables

Table 1 : Key Analytical Techniques for Structural Validation

TechniqueApplicationCritical ParametersReference
¹H NMRConfirmation of hydroxyl and lactone groupsDMSO-d6 solvent, 500 MHz
HRMSMolecular formula verificationESI+ mode, resolution >30,000
HPLC-UVPurity assessmentC18 column, 254 nm detection

Table 2 : Stability Study Design (ICH Q1A Guidelines)

ConditionTemperatureHumidityDurationKey Metrics
Accelerated40°C75% RH6 monthsDegradation products
Long-term25°C60% RH12 monthsPurity loss

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